molecular formula C7H10F3NO2 B11761615 4-(Trifluoromethyl)piperidine-2-carboxylic acid

4-(Trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B11761615
M. Wt: 197.15 g/mol
InChI Key: KPHYTPGXIQKXLP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C7H10F3NO2. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)piperidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the radical trifluoromethylation of piperidine derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)piperidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its role as an enzyme inhibitor or receptor ligand. The compound can modulate various biochemical pathways by binding to active sites of enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)piperidine-2-carboxylic acid stands out due to its unique combination of a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

4-(trifluoromethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-2-11-5(3-4)6(12)13/h4-5,11H,1-3H2,(H,12,13)

InChI Key

KPHYTPGXIQKXLP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C(F)(F)F)C(=O)O

Origin of Product

United States

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